molecular formula C17H16FN7 B2639112 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 2380173-35-1

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B2639112
CAS No.: 2380173-35-1
M. Wt: 337.362
InChI Key: RGDFIEGRXSIDPL-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that contains both pyridazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyrimidine and pyridazine intermediates, followed by their coupling through a piperazine linker. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine linker provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
  • 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Uniqueness

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its specific combination of pyridazine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDFIEGRXSIDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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